Lipophilicity Advantage: Computed LogP 3.38 vs. 2.92 for the Thiophene Analog
The target compound exhibits a computed logP of 3.38, compared with SlogP of 2.923 for the closest commercially cataloged analog, 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea [1]. This represents a +0.46 log-unit increase in lipophilicity, which lies within the range known to enhance passive membrane permeability while remaining within Lipinski-compliant boundaries [2].
| Evidence Dimension | Computed octanol-water partition coefficient (logP/SlogP) |
|---|---|
| Target Compound Data | LogP = 3.38 (PrenDB) |
| Comparator Or Baseline | 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea: SlogP = 2.923 (MMsINC) |
| Quantified Difference | ΔlogP = +0.46 (target more lipophilic) |
| Conditions | Computed/in silico prediction (PrenDB database; MMsINC database) |
Why This Matters
Higher lipophilicity within the drug-like range (logP 1–5) can improve cell permeability and oral absorption potential, making the oxolan-2-ylmethyl derivative preferable for programs requiring enhanced membrane transit relative to the thiophene analog.
- [1] MMsINC Database. 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea entry. SlogP: 2.923. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
